Phenol, 4,4',4''-methylidynetris[2,6-bis(1,1-dimethylethyl)-
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Overview
Description
Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C29H44O2 and a molecular weight of 424.6585 . It is also known by several other names, including Antioxidant E 702, Bimox M, and Ionox 220 . This compound is characterized by its phenolic structure, which includes multiple tert-butyl groups, making it a highly stable and effective antioxidant.
Preparation Methods
The synthesis of Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions . The reaction proceeds through the formation of a methylene bridge, linking the phenolic units together. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- has a wide range of scientific research applications. In chemistry, it is used as an antioxidant to prevent the oxidation of various organic compounds . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is investigated for its potential use in drug formulations due to its stability and antioxidant properties. In industry, it is used as a stabilizer in polymers and other materials to enhance their durability and longevity .
Mechanism of Action
The mechanism of action of Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- primarily involves its antioxidant properties . The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to other molecules. This antioxidant activity is attributed to the presence of phenolic hydroxyl groups, which can easily donate hydrogen atoms. The molecular targets and pathways involved in its action include various oxidative stress pathways and free radical scavenging mechanisms.
Comparison with Similar Compounds
Phenol, 4,4’,4’‘-methylidynetris[2,6-bis(1,1-dimethylethyl)- is unique due to its high stability and effective antioxidant properties . Similar compounds include 2,6-di-tert-butylphenol and 4,4’-methylenebis[2,6-di-tert-butylphenol] . These compounds also possess antioxidant properties but differ in their molecular structures and stability. The presence of multiple tert-butyl groups in Phenol, 4,4’,4’'-methylidynetris[2,6-bis(1,1-dimethylethyl)- enhances its stability and makes it more effective as an antioxidant compared to its counterparts.
Properties
CAS No. |
33560-59-7 |
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Molecular Formula |
C43H64O3 |
Molecular Weight |
629.0 g/mol |
IUPAC Name |
4-[bis(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C43H64O3/c1-38(2,3)28-19-25(20-29(35(28)44)39(4,5)6)34(26-21-30(40(7,8)9)36(45)31(22-26)41(10,11)12)27-23-32(42(13,14)15)37(46)33(24-27)43(16,17)18/h19-24,34,44-46H,1-18H3 |
InChI Key |
FFOUWOPCDGXFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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